

# Technical Guide: Certificate of Analysis for O-Desmethyl midostaurin-13C6

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## Compound of Interest

Compound Name: O-Desmethyl midostaurin-13C6

Cat. No.: B15603105

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed overview of the analytical data and methodologies associated with the characterization of **O-Desmethyl midostaurin-13C6**, a key stable isotope-labeled internal standard for the quantification of the active metabolite of midostaurin.

## Quantitative Data Summary

The following tables summarize the quantitative data typically found on a Certificate of Analysis for **O-Desmethyl midostaurin-13C6**. This data is crucial for ensuring the identity, purity, and quality of the standard for use in regulated and research environments.

Table 1: General Information and Physicochemical Properties

Parameter	Value	Reference
Product Name	O-Desmethyl midostaurin-13C6	[1]
Synonyms	CGP62221-13C6, O-Desmethyl PKC412-13C6	[2]
Molecular Formula	C <sub>28</sub> <sup>13</sup> C <sub>6</sub> H <sub>28</sub> N <sub>4</sub> O <sub>4</sub>	[3]
Molecular Weight	562.6 g/mol	[1]
CAS Number	Not Available	[1]
Appearance	Solid	[1]
Long-term Storage	2-8 °C in a well-closed container	[1]

Table 2: Purity and Identity

Analysis	Specification	Result
Chromatographic Purity (HPLC)	≥95%	>90%
Mass Spectrometry	Conforms to structure	Conforms to structure
<sup>1</sup> H NMR Spectroscopy	Conforms to structure	Conforms to structure

## Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical results. The following sections describe the typical experimental protocols used to assess the quality of **O-Desmethyl midostaurin-13C6**.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the chromatographic purity of **O-Desmethyl midostaurin-13C6**. The method is adapted from validated procedures for the analysis of midostaurin and its impurities.

Instrumentation:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: YMC Trait C18 ExRS column (150 × 4.6 mm, 3 μm) or equivalent.[4]
- Mobile Phase A: 10 mM phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.[4]
- Mobile Phase B: 90% acetonitrile and 10% water.[4]
- Flow Rate: 0.5 mL/min.[4]
- Injection Volume: 10 μL.[4]
- UV Detection: 290 nm.[4]
- Gradient Program: A linear gradient program is typically employed to ensure the separation of the main component from any potential impurities.[4]

Procedure:

- Prepare a solution of **O-Desmethyl midostaurin-13C6** in a suitable solvent (e.g., methanol or acetonitrile).
- Inject the solution onto the HPLC system.
- Monitor the chromatogram at 290 nm.
- Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Quantification

Objective: To confirm the identity of **O-Desmethyl midostaurin-13C6** by mass-to-charge ratio and to be used as an internal standard for the quantification of O-desmethyl midostaurin in biological matrices. This method is based on validated bioanalytical assays for midostaurin and its metabolites.[1][2]

#### Instrumentation:

- LC System: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A suitable reversed-phase column, such as a C18 column.[2]
- Mobile Phase A: 0.1% formic acid in water.[2]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
- Flow Rate: A typical flow rate for LC-MS/MS analysis is in the range of 0.2-0.6 mL/min.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (O-desmethyl midostaurin) and the internal standard (**O-Desmethyl midostaurin-13C6**).

#### Procedure for Identity Confirmation:

- Infuse a solution of **O-Desmethyl midostaurin-13C6** directly into the mass spectrometer.
- Acquire a full scan mass spectrum to determine the molecular weight and confirm the presence of the  $[M+H]^+$  ion.
- Perform product ion scans to characterize the fragmentation pattern and confirm the structure.

#### Workflow for Use as an Internal Standard:



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Workflow for bioanalytical sample preparation and analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **O-Desmethyl midostaurin-13C6**.

Instrumentation:

- NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A suitable deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.

Procedure:

- Dissolve an accurately weighed sample of **O-Desmethyl midostaurin-13C6** in the deuterated solvent.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- The obtained spectra are compared with the expected chemical shifts and coupling patterns for the structure of O-desmethyl midostaurin, taking into account the <sup>13</sup>C labeling. The certificate of analysis confirms that the obtained spectra are consistent with the proposed structure.<sup>[1]</sup>

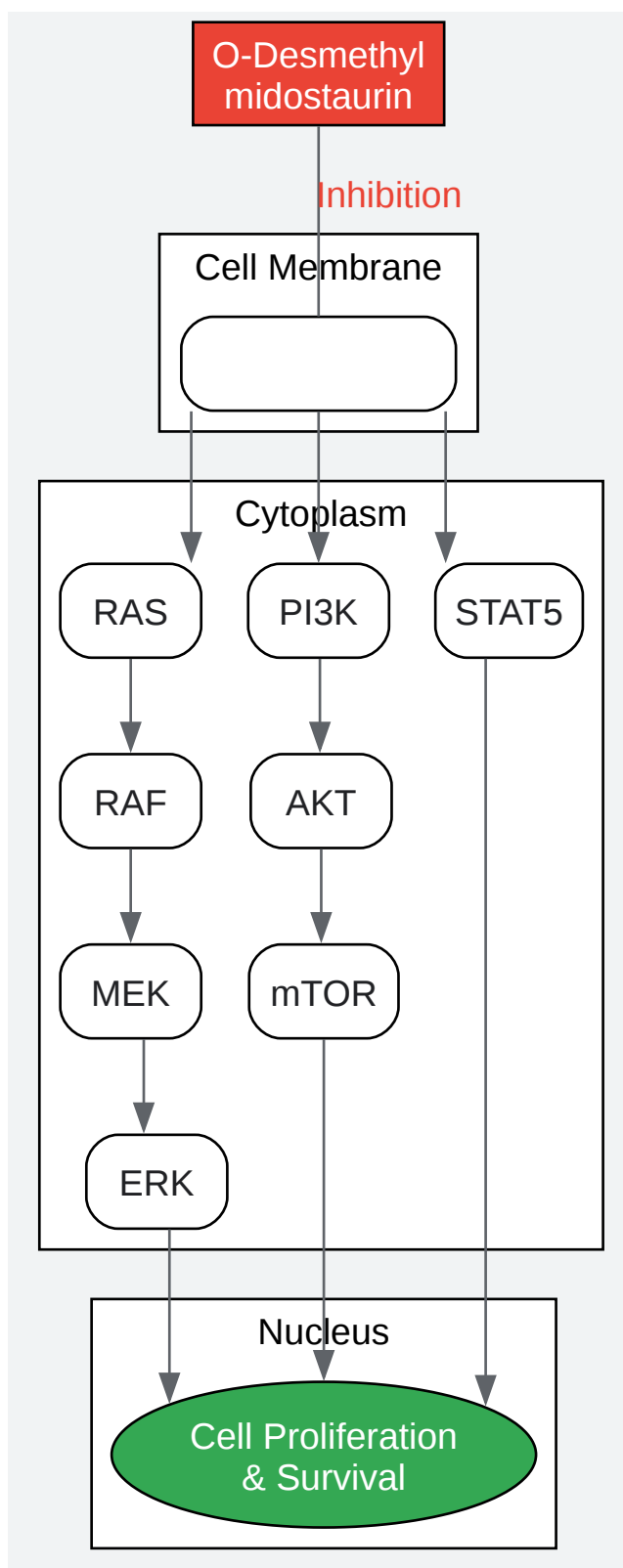
Note: Specific chemical shift data for **O-Desmethyl midostaurin-13C6** are not readily available in the public domain. The confirmation of structure is typically done by the manufacturer by comparing the spectra to a well-characterized reference standard.

## Signaling Pathway Inhibition

Midostaurin and its active metabolite, O-desmethyl midostaurin, are multi-kinase inhibitors that primarily target FMS-like tyrosine kinase 3 (FLT3) and KIT, both of which are receptor tyrosine kinases involved in the pathogenesis of acute myeloid leukemia (AML) and systemic mastocytosis, respectively.[5][6]

## FLT3 Signaling Pathway Inhibition

Mutations in the FLT3 gene can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival in AML.[5] O-desmethyl midostaurin, like its parent compound, inhibits the downstream signaling cascades initiated by activated FLT3.



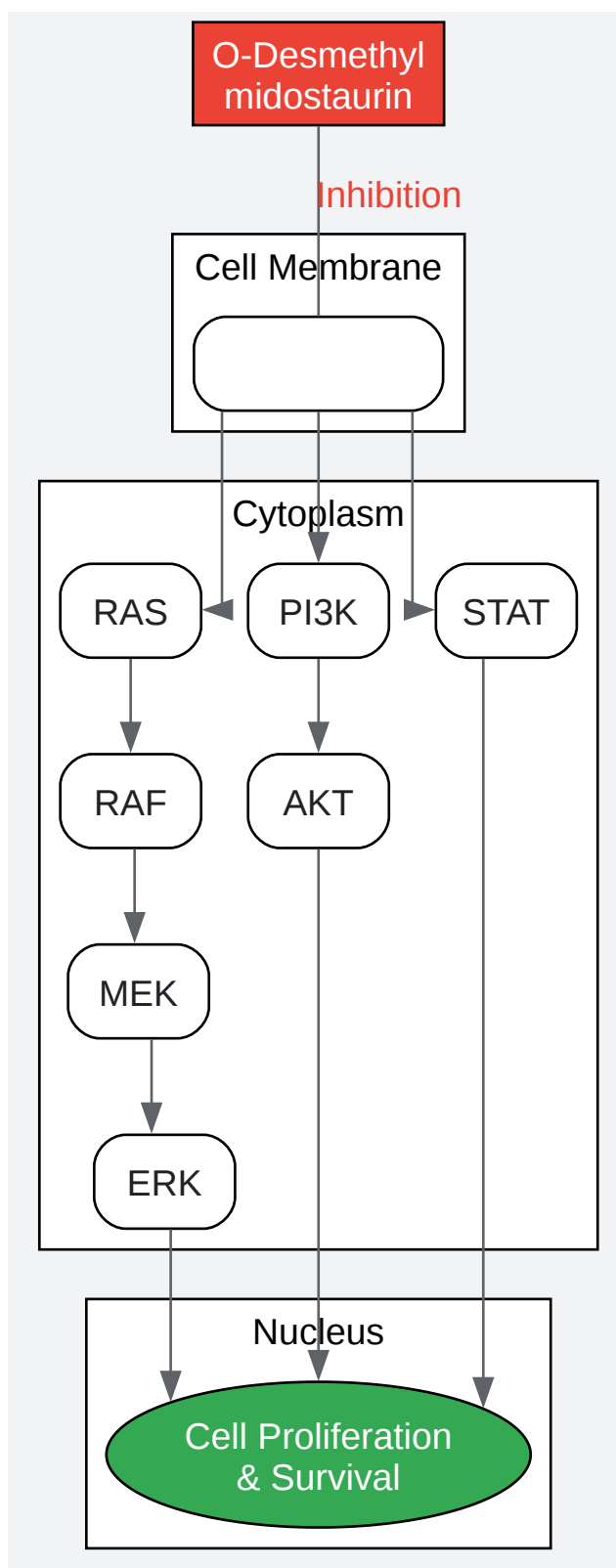
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Inhibition of FLT3 signaling by O-Desmethyl midostaurin.

## KIT Signaling Pathway Inhibition

Activating mutations in the KIT receptor are a hallmark of systemic mastocytosis. O-desmethyl midostaurin effectively inhibits the kinase activity of both wild-type and mutated KIT, thereby blocking downstream pro-survival and proliferative signals.<sup>[5][7]</sup>





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Inhibition of KIT signaling by O-Desmethyl midostaurin.

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